Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C13H12ClNO3, and it has a molecular weight of 265.69 g/mol. This compound features a chloro group at the 8-position, a methyl group at the 7-position, and an ester functional group at the 3-position of the quinoline ring. The presence of these substituents influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Research indicates that Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant biological activities:
The synthesis of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications across multiple fields:
Interaction studies focus on how Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate interacts with biological targets:
Several compounds share structural similarities with Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate:
| Compound Name | Structural Features |
|---|---|
| Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | Different position of chloro group |
| Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methyl groups at different positions |
| Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Chloro group at the 6-position |
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The combination of the chloro and methyl groups enhances its reactivity and biological activity compared to other similar compounds. This distinct profile makes it a valuable candidate for further research in medicinal chemistry and pharmacology .